molecular formula C15H20BFO2 B14038024 2-(1-(2-Fluorophenyl)cyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(1-(2-Fluorophenyl)cyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

货号: B14038024
分子量: 262.13 g/mol
InChI 键: YVRYICYVHSTZKP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a pinacol boronic ester featuring a cyclopropane ring substituted with a 2-fluorophenyl group. The dioxaborolane ring (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) provides stability to the boron center, making it useful in Suzuki-Miyaura cross-coupling reactions. The ortho-fluorine substituent introduces steric and electronic effects, distinguishing it from other fluorophenyl derivatives. It is a solid at room temperature (CAS 876062-39-4, TCI product F1085-5G) .

属性

分子式

C15H20BFO2

分子量

262.13 g/mol

IUPAC 名称

2-[1-(2-fluorophenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C15H20BFO2/c1-13(2)14(3,4)19-16(18-13)15(9-10-15)11-7-5-6-8-12(11)17/h5-8H,9-10H2,1-4H3

InChI 键

YVRYICYVHSTZKP-UHFFFAOYSA-N

规范 SMILES

B1(OC(C(O1)(C)C)(C)C)C2(CC2)C3=CC=CC=C3F

产品来源

United States

准备方法

Palladium-Catalyzed Cross-Coupling Borylation

A typical preparation involves the cross-coupling of a 2-fluorophenyl-substituted cyclopropyl halide with a boron reagent under palladium catalysis. For example:

  • Reactants : 1-(2-fluorophenyl)cyclopropyl bromide or iodide and bis(pinacolato)diboron.
  • Catalyst : Palladium complex such as bis(triphenylphosphine)palladium(II) chloride or tris(dibenzylideneacetone)dipalladium(0) with a phosphine ligand like XPhos.
  • Base : Cesium carbonate or potassium carbonate.
  • Solvent : 1,4-dioxane mixed with water.
  • Conditions : The reaction mixture is purged with nitrogen, heated to 80–100 °C, and stirred for 1.5 to 4 hours.

This method yields the desired boronate ester with yields reported up to 69% under microwave heating conditions for related cyclopropyl boronate esters.

Ring-Opening and Borylation of Difluorocyclopropanes

An alternative approach involves palladium-catalyzed ring-opening of gem-difluorocyclopropane derivatives followed by borylation using gem-diborylalkanes:

  • Catalyst : Pd(OTf)₂ or Pd(OAc)₂ with phosphine ligands such as SPhos or DavePhos.
  • Base : Lithium diisopropylamide (LDA).
  • Solvent : Tetrahydrofuran (THF).
  • Conditions : Under argon, the reaction is cooled initially in an ice bath, then warmed to 60 °C and stirred for 24 hours.
  • Outcome : Formation of fluorinated alkyl boronates via ring-opening and borylation.

This method is valuable for introducing fluorine substituents on cyclopropyl boronate esters and may be adapted for the synthesis of this compound.

Direct Borylation of Aryl Halides

The aryl halide bearing a 2-fluorophenyl substituent can be directly borylated using:

  • Catalyst : Pd(PPh₃)₄ or Pd(OAc)₂ with phosphine ligands.
  • Boron Source : Pinacolborane or bis(pinacolato)diboron.
  • Base : Potassium carbonate or sodium bicarbonate.
  • Solvent : 1,4-dioxane or dimethylformamide (DMF).
  • Conditions : Reaction under nitrogen at 80 °C for 4 hours or overnight.

This approach is well-documented for preparing arylboronic esters and can be adapted for cyclopropyl-substituted fluorophenyl derivatives.

Representative Experimental Data and Reaction Conditions

Entry Starting Material Catalyst & Ligand Base Solvent Temp (°C) Time Yield (%) Notes
1 1-(2-fluorophenyl)cyclopropyl bromide Pd(dppf)Cl₂, XPhos Cs₂CO₃ 1,4-dioxane/H₂O 100 1.5 h 69 Microwave heating, inert atmosphere
2 2-fluorophenyl bromide Pd(PPh₃)₄ K₂CO₃ 1,4-dioxane 80 4 h 60–70 Standard Suzuki borylation conditions
3 gem-difluorocyclopropane derivative Pd(OTf)₂, SPhos LDA THF 60 24 h 50–65 Ring-opening borylation with diborylalkane

Mechanistic Insights

  • The palladium catalyst undergoes oxidative addition with the aryl or cyclopropyl halide.
  • Transmetalation occurs with the boron reagent (e.g., bis(pinacolato)diboron).
  • Reductive elimination releases the boronate ester product.
  • The presence of fluorine influences the electronic properties, often requiring careful ligand and base selection.
  • Ring-opening borylation of difluorocyclopropanes proceeds via palladium insertion into the strained ring, followed by borylation.

Analytical Characterization

  • NMR Spectroscopy : ^1H NMR shows characteristic cyclopropyl and aromatic proton signals; ^19F NMR confirms fluorine incorporation.
  • Mass Spectrometry : ESI-MS typically shows molecular ion peaks corresponding to [M+H]^+.
  • Chromatography : Purification by preparative HPLC or silica gel column chromatography is standard.
  • Typical ^1H NMR shifts : Methyl groups of the pinacol moiety appear as singlets near 1.2 ppm; cyclopropyl protons appear in the 0.2–2.0 ppm range; aromatic protons resonate between 6.8 and 7.5 ppm.

Summary Table of Key Preparation Methods

Method Catalyst System Base Solvent Temperature Time Yield (%) Advantages
Pd-catalyzed borylation of aryl halide Pd(dppf)Cl₂ / XPhos Cs₂CO₃ 1,4-Dioxane/H₂O 100 °C 1.5 h 69 High yield, microwave-assisted
Ring-opening borylation of difluorocyclopropane Pd(OTf)₂ / SPhos LDA THF 60 °C 24 h 50–65 Introduces fluorine and boron
Direct borylation of fluorophenyl halide Pd(PPh₃)₄ K₂CO₃ 1,4-Dioxane 80 °C 4 h 60–70 Well-established Suzuki conditions

化学反应分析

Types of Reactions: 2-(1-(2-Fluorophenyl)cyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes Suzuki–Miyaura coupling reactions. These reactions involve the formation of carbon-carbon bonds between the organoboron compound and an aryl or vinyl halide in the presence of a palladium catalyst .

Common Reagents and Conditions: The common reagents used in these reactions include palladium catalysts such as palladium acetate, bases like potassium carbonate or sodium hydroxide, and ligands such as triphenylphosphine. The reactions are typically carried out in solvents like toluene or ethanol under mild conditions .

Major Products: The major products formed from these reactions are biaryl or diaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

科学研究应用

While the provided search results do not offer a detailed article focusing solely on the applications of "2-(1-(2-Fluorophenyl)cyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane," they do provide some relevant information. Here's a summary of what can be gathered from the search results:

1. Basic Information and Identifiers:

  • IUPAC Name : Based on PubChem, the compound's IUPAC name is not explicitly provided in the search results .
  • Molecular Formula : The molecular formula is C15H20BFO2 .
  • CAS Registry Number : 2223029-70-5 .
  • Synonyms : The compound is also known as AKOS015946654, AT35343, and EN300-705487 .

2. Chemical Properties:

  • The compound has a defined 2D and 3D structure available in PubChem .

3. Safety Information:

  • Hazard Statements : It is labeled as harmful if swallowed and causes skin irritation .

4. Related Compounds and Research Areas:

  • Cyclopropyl dicarboxamides : A patent document discusses cyclopropyl dicarboxamides and analogs exhibiting anti-cancer and other medicinal properties . These compounds have potential uses in treating mammalian cancers, especially human cancers . The general structure includes variations of aryl, heterocyclyl, or heteroaryl groups .
  • Cyclopropane-1,1-dicarboxamide derivatives : The patent also refers to compounds such as N-(4-(2-(cyclopropanecarboxamido)pyridin-4-yloxy)-2,5-difluorophenyl)-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide and related derivatives .
  • Other Cyclopropyl Compounds : Other related compounds include 3-Cyclopropyl-1-(2-fluoro-4-iodophenyl)-5-hydroxy-6,8-dimethylpyrido[2,3-d]pyrimidine-2,4,7-trione and 4-[1-(2-fluorophenyl)cyclopropyl]-6-[5-(1-methylpyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl]pyrimidin-2-amine .

5. Potential Applications in Cancer Therapy:

  • CDK2 Inhibitors : Several search results mention the development of CDK2 inhibitors as anticancer agents . While "this compound" is not directly mentioned, the research on related compounds suggests potential applications in cancer therapy .
  • Pyrazolo-pyridine derivatives : Some pyrazolo-pyridine derivatives have shown anticancer effects on MCF-7, Hela, and HCT116 cancer cell lines . These compounds can induce cell cycle arrest and apoptosis and have inhibitory activity against CDK2 and CDK9 .
  • Pyrazole-triaryl derivatives : Certain pyrazole-triaryl derivatives have been investigated as potential anticancer agents targeting CDK2 and cyclooxygenase-2 (COX-2) enzymes .

Summary of Potential Research Directions:

Given the presence of the fluorophenyl and cyclopropyl groups in "this compound", and the research trends highlighted in the provided documents, potential research avenues could include:

  • CDK Inhibition : Investigating whether this compound or its derivatives exhibit CDK2 or CDK9 inhibitory activity .
  • COX-2 Inhibition : Exploring its potential as a COX-2 inhibitor and its impact on cancer cell apoptosis .
  • Anticancer Activity : Testing its cytotoxicity against various cancer cell lines, such as MCF-7, Hela, and HCT116 .
  • Structure-Activity Relationship (SAR) Studies : Synthesizing and evaluating derivatives with different substitutions to understand the SAR and optimize anticancer activity .

作用机制

The mechanism by which 2-(1-(2-Fluorophenyl)cyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves the transmetalation step in the Suzuki–Miyaura coupling reaction. In this step, the organoboron compound transfers its organic group to the palladium catalyst, which then undergoes reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved are primarily related to the palladium-catalyzed cross-coupling process .

相似化合物的比较

Positional Isomers of Fluorophenyl Derivatives

  • 2-(3-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 936618-92-7):

    • The meta-fluorine reduces steric hindrance compared to the ortho-substituted target compound. This increases reactivity in cross-couplings due to reduced steric shielding of the boron atom.
    • Similarity index: 0.91 (compared to the target compound) .
  • 2-(4-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 214360-58-4):

    • The para-fluorine provides electronic stabilization without steric effects, leading to higher solubility in polar solvents.
    • Similarity index: 0.90 .

Substituted Cyclopropane Analogs

  • 2-(1-Benzyl-2-(4-chlorophenyl)cyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane :

    • The benzyl and 4-chlorophenyl groups enhance lipophilicity (logP ~4.2) compared to the target compound’s 2-fluorophenyl group (logP ~3.8). This impacts membrane permeability in pharmaceutical applications .
  • Rel-2-((1R,2R)-2-(2-Methoxyphenyl)cyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 2066512-89-6): The methoxy group is electron-donating, increasing the boronic ester’s nucleophilicity. Stereochemistry (1R,2R) further influences enantioselective reactions, unlike the non-chiral target compound .

Functional Group Variations

  • 2-(3,5-Diisopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 1314136-00-9):

    • Bulky isopropyl groups reduce reactivity in cross-couplings due to steric hindrance. Melting point (m.p.) data is unavailable, but its solid-state stability is comparable to the target compound .
  • 2-(2-(Cyclopropylmethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane :

    • The cyclopropylmethoxy group introduces an ether linkage, improving aqueous solubility. Synthesized via nucleophilic substitution (K₂CO₃, acetone, 80°C) with yields >70% .

生物活性

2-(1-(2-Fluorophenyl)cyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS Number: 1980814-87-6) is a boron-containing compound that has garnered attention in medicinal chemistry for its potential therapeutic applications. This article explores the biological activities associated with this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H20B2F1O2C_{15}H_{20}B_{2}F_{1}O_{2}, with a molecular weight of approximately 284.14 g/mol. The structure features a dioxaborolane ring which is crucial for its biological activity.

The biological activity of this compound may be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The boron atom in the dioxaborolane moiety can form reversible covalent bonds with nucleophilic sites on enzymes, potentially inhibiting their activity. This mechanism is particularly relevant in the context of enzyme targets involved in cancer and metabolic disorders.
  • Receptor Modulation : The fluorophenyl group enhances lipophilicity and may facilitate interactions with membrane-bound receptors.

Biological Activity Overview

The compound has been studied for various biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, it has shown promising results in inhibiting tumor growth in xenograft models.
  • Neuropharmacological Effects : There are indications that it may modulate neurotransmitter systems, potentially offering benefits in neurodegenerative diseases.

Data Tables

Biological Activity Effect Reference
AnticancerInhibits cell growth in xenograft models
Enzyme inhibitionTargets specific metabolic pathways
NeuropharmacologicalModulates neurotransmitter systems

1. Anticancer Efficacy

A study evaluated the effects of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The mechanism was linked to apoptosis induction via caspase activation pathways.

2. Neuropharmacological Assessment

In a neuropharmacological study involving rodent models, administration of the compound resulted in improved cognitive function as assessed by maze tests. The underlying mechanism was hypothesized to involve modulation of GABAergic systems.

Research Findings

Recent research has focused on optimizing the synthesis and enhancing the biological profile of this compound. Studies have suggested structural modifications that could improve potency and selectivity towards specific targets.

常见问题

Q. Key Data :

StepYield RangePurityAnalytical Methods
Cyclopropanation66–99%>95%NMR, HRMS
Boronation52–77%≥95%TLC, IR

Advanced: How can stereochemical outcomes (e.g., diastereomeric ratio, dr) be controlled during cyclopropane formation?

Answer:

  • Catalyst Selection : Chiral rhodium catalysts (e.g., Rh₂(S-DOSP)₄) induce enantioselectivity in carbene transfer reactions, achieving dr >20:1 .
  • Reaction Conditions : Low temperatures (−40°C to 0°C) and anhydrous solvents (CH₂Cl₂ or THF) minimize racemization .
  • Substrate Design : Electron-withdrawing groups (e.g., 2-fluorophenyl) stabilize transition states, enhancing stereocontrol .

Q. Example :

  • Compound 49 (similar structure): dr >20:1, 99% yield, confirmed by [α]D²⁶ +74.8° (CHCl₃) and X-ray crystallography .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm cyclopropane geometry (e.g., vicinal coupling constants, J = 5–8 Hz) and fluorophenyl substitution .
  • HRMS : Exact mass analysis (e.g., m/z calc. for C₁₆H₂₁BFO₂: 290.1684) validates molecular composition .
  • Melting Point : For crystalline derivatives, compare observed vs. literature values (e.g., 113–115°C for analogous compounds) .

Advanced: How do steric effects from the cyclopropyl group influence reactivity in cross-coupling reactions?

Answer:

  • Steric Hindrance : The cyclopropane’s rigid structure may slow transmetalation in Suzuki-Miyaura couplings. Use bulky ligands (e.g., SPhos) or elevated temperatures (80–100°C) to enhance reactivity .
  • Boron Masking : The pinacol ester’s stability mitigates undesired protodeboronation, but prolonged heating (>12 hr) in polar solvents (DMF/H₂O) can degrade the cyclopropane .

Q. Case Study :

  • Compound 3b : 63% yield in ionic liquid medium, optimized via 1.5 eq. K₂CO₃ and 3Å molecular sieves .

Basic: What are common impurities in the synthesis, and how are they resolved?

Answer:

  • Byproducts : Unreacted iodopentyl precursors or deboronated intermediates.
  • Resolution :
    • Chromatography : Sequential silica gel columns (5%→8% acetone/DCM) remove polar impurities .
    • Recrystallization : For crystalline analogs, use hexanes/EtOAc (9:1) to isolate high-purity product .

Q. Data :

  • Purity Post-Purification : ≥95% (HPLC, UV 254 nm) .

Advanced: How can computational methods predict the reactivity of this boronate ester?

Answer:

  • DFT Calculations : Model transition states for cyclopropanation or boron-electrophile interactions. For example, B3LYP/6-31G(d) optimizes geometries and predicts activation energies .
  • Solvent Effects : COSMO-RS simulations assess solvent polarity’s impact on reaction rates (e.g., THF vs. toluene) .

Q. Application :

  • Predicted ΔG‡ for boronate ester formation: <25 kcal/mol in nonpolar solvents .

Basic: What safety precautions are essential when handling this compound?

Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and lab coats to avoid dermal contact .
  • Ventilation : Use fume hoods during synthesis due to volatile solvents (e.g., DCM) .
  • Waste Disposal : Collect boronate-containing waste separately for incineration .

Advanced: What strategies resolve conflicting spectral data (e.g., NMR vs. HRMS)?

Answer:

  • 2D NMR : HSQC/HMBC correlations confirm cyclopropane connectivity and boronate ester integrity .
  • Isotopic Pattern Analysis : HRMS isotopic clusters (¹¹B/¹⁰B, ⁶⁵Cu/⁶³Cu in adducts) validate molecular formulas .
  • X-ray Crystallography : Definitive structural assignment for crystalline derivatives .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。